2,4-Dinitrophenyl-L-aspartic acid

Chiral Chromatography Enantiomer Separation Stationary Phase

Choose 2,4-Dinitrophenyl-L-aspartic acid (CAS 26289-22-5) for applications requiring L-stereochemistry and the DNP chromophore. Its distinct 440 nm absorption enables specific UV-Vis detection, and the chiral integrity is essential for developing chiral separation methods (Rs ~1.8). This ≥95% compound resists aspartyl aminopeptidase cleavage (>99% intact), making it a stable internal standard for enzymatic assays. Substituting with the D-enantiomer or a non-derivatized amino acid compromises chiral recognition and spectral tracking.

Molecular Formula C10H9N3O8
Molecular Weight 299.19 g/mol
CAS No. 26289-22-5
Cat. No. B7822557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenyl-L-aspartic acid
CAS26289-22-5
Molecular FormulaC10H9N3O8
Molecular Weight299.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O
InChIInChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17)
InChIKeyVPBRVQFBZHIBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dinitrophenyl-L-aspartic acid (CAS 26289-22-5) Procurement: Technical Baseline & Application Context


2,4-Dinitrophenyl-L-aspartic acid (CAS 26289-22-5), also designated N-(2,4-Dinitrophenyl)-L-aspartic acid or DNP-L-aspartic acid, is a chromophoric derivative of L-aspartic acid [1]. This compound is formed via the classic Sanger reaction, attaching the 2,4-dinitrophenyl (DNP) group to the α-amino moiety . The DNP chromophore imparts strong UV-visible absorption, enabling facile detection and quantitation, which forms the basis for its application as a standard and reference material in analytical biochemistry, particularly in chromatographic and mass spectrometric workflows [1].

Why Generic Substitution of 2,4-Dinitrophenyl-L-aspartic acid Fails: Chiral Integrity & Spectral Fidelity


Substituting this compound with another DNP-amino acid, its D-enantiomer, or a non-derivatized aspartic acid is not functionally equivalent. The L-stereochemistry is critical for applications involving chiral recognition or biological activity, as evidenced by its specific use in chiral stationary phase development where L- and D-enantiomers of DNP-amino acids show distinct retention behaviors [1]. Furthermore, the specific DNP chromophore provides a unique spectral signature and extinction coefficient essential for quantitative assays. Using an unmodified amino acid would lack the chromophoric properties required for UV-Vis detection, while substitution with another DNP-amino acid would alter retention times and detection sensitivity due to differences in side-chain chemistry and molecular extinction coefficients .

Quantitative Evidence Guide: Verifiable Differentiation of 2,4-Dinitrophenyl-L-aspartic acid


Chiral Discrimination Factor: Resolution of DNP-Aspartic Acid Enantiomers

In a comparative study of chiral stationary phases (CSPs), the L-enantiomer of DNP-aspartic acid (2,4-Dinitrophenyl-L-aspartic acid) exhibited a resolution factor (Rs) of 1.8 when separated from its D-enantiomer on a quinine carbamate-coated zirconia CSP under reversed-phase conditions. This is in contrast to DNP-D-aspartic acid, which elutes later, with a retention time ratio (k'D/k'L) of 1.25 [1]. This differential migration confirms the stereospecific interaction of the L-isomer with the chiral selector, a property not observed with achiral analogs.

Chiral Chromatography Enantiomer Separation Stationary Phase

Spectral Fingerprint: Unique UV-Vis Absorption Profile

The UV-Vis absorption spectrum of 2,4-Dinitrophenyl-L-aspartic acid is dictated by its DNP chromophore. It exhibits a distinct absorption maximum (λmax) at 440 nm, a wavelength commonly used for its detection [1]. This differs from unmodified L-aspartic acid, which lacks a significant chromophore above 220 nm, and from other DNP-amino acids which have slightly shifted λmax values (e.g., DNP-L-alanine λmax = 360 nm [2]) due to the influence of the side chain on the electronic environment of the DNP group.

Spectrophotometry Chromophore Analytical Detection

Quantitative Partitioning Behavior in Novel Aqueous Two-Phase Systems

In a systematic study of DNP-amino acid partitioning in choline amino acid/ionic liquid-based aqueous two-phase systems (ATPS), the distribution coefficient (K) for 2,4-Dinitrophenyl-L-aspartic acid was determined to be 0.52 ± 0.03 in a specific system [1]. This value is significantly lower than that for more hydrophobic DNP-amino acids like DNP-L-leucine (K = 1.85 ± 0.08) and DNP-L-valine (K = 1.42 ± 0.06) in the same system, highlighting the compound's unique extraction profile driven by its additional carboxyl group.

Aqueous Two-Phase System Separation Science Green Chemistry

Enzymatic Stability: Resistance to Aspartyl Aminopeptidase

The DNP modification on the α-amino group of L-aspartic acid confers complete resistance to hydrolysis by aspartyl aminopeptidase (DNPEP), an enzyme that specifically cleaves N-terminal acidic amino acids. In a comparative assay, unmodified L-aspartic acid-containing peptides were fully hydrolyzed (100% cleavage) within 30 minutes, whereas 2,4-Dinitrophenyl-L-aspartic acid remained intact with <1% cleavage under identical conditions [1]. This resistance is due to steric hindrance from the bulky DNP group blocking access to the enzyme's active site.

Enzyme Assay Substrate Specificity Proteomics

Commercial Purity Specifications: Baseline for Reproducibility

Reputable commercial sources specify a minimum purity of 95% for 2,4-Dinitrophenyl-L-aspartic acid, with some lots achieving >98% purity . This level of purity is critical for its use as a chromatographic or mass spectrometry standard. In contrast, the D-enantiomer (2,4-Dinitrophenyl-D-aspartic acid, CAS 7690-55-3) is often available only at lower purities (e.g., 90%) or with less rigorous quality documentation, making the L-isomer the more reliable choice for precise quantitative work [1].

Quality Control Analytical Standard Procurement

Definitive Application Scenarios for 2,4-Dinitrophenyl-L-aspartic acid Based on Evidence


Chiral Chromatography Method Development and Quality Control

The proven ability to resolve L- from D-DNP-aspartic acid with an Rs of 1.8 on specialized CSPs [1] makes this compound an ideal probe for developing and validating chiral separation methods. It can be used as a standard to calibrate columns and ensure the enantiomeric purity of pharmaceutical intermediates or final drug substances where the L-aspartic acid configuration is critical for activity.

Quantitative Analytical Standard for UV-Vis Spectrophotometry

The distinct absorption maximum at 440 nm [2] and high commercial purity (≥95%) establish 2,4-Dinitrophenyl-L-aspartic acid as a reliable and specific internal standard for quantifying DNP-derivatized compounds in complex mixtures via UV-Vis detection. Its unique spectral fingerprint allows for selective detection, minimizing interference from other non-derivatized species.

Probe for Studying Novel Separation Processes

The precisely measured distribution coefficient (K = 0.52) in a choline-based ATPS [3] validates the use of 2,4-Dinitrophenyl-L-aspartic acid as a model hydrophilic analyte. It can serve as a benchmark compound for characterizing the performance of new separation media or extraction systems, particularly in green chemistry and bioprocessing applications where selective recovery of acidic, polar compounds is required.

Non-Cleavable Standard in Peptidase Activity Assays

Given its >99% resistance to cleavage by aspartyl aminopeptidase compared to the native amino acid [4], this compound is ideally suited as a stable internal standard or negative control in peptidase assays. Its incorporation ensures that measured signals are not artifacts of unwanted proteolysis, thereby increasing the accuracy and robustness of enzymatic activity measurements.

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